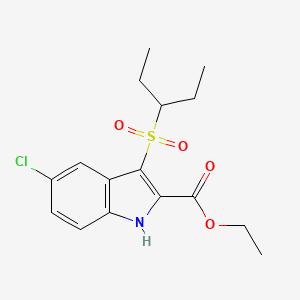
ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro group, a sulfonyl group, and an ester functional group. These features make it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
The synthesis of ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indole core can bind to various receptors, influencing cellular pathways and exerting biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications.
Properties
Molecular Formula |
C16H20ClNO4S |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
ethyl 5-chloro-3-pentan-3-ylsulfonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H20ClNO4S/c1-4-11(5-2)23(20,21)15-12-9-10(17)7-8-13(12)18-14(15)16(19)22-6-3/h7-9,11,18H,4-6H2,1-3H3 |
InChI Key |
BGCPUPXBHZXGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)S(=O)(=O)C1=C(NC2=C1C=C(C=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















